2',4',5'-Triiodofluorescein
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Overview
Description
2’,4’,5’-Triiodofluorescein is a chemical compound with the molecular formula C20H9I3O5. It is a derivative of fluorescein, where three iodine atoms are substituted at the 2’, 4’, and 5’ positions. This compound is known for its vibrant fluorescence and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Triiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as iodic acid or hydrogen peroxide. The reaction is carried out in an acidic medium, often using acetic acid or sulfuric acid as the solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired degree of iodination.
Industrial Production Methods: Industrial production of 2’,4’,5’-Triiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity 2’,4’,5’-Triiodofluorescein.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,5’-Triiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated fluorescein derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodic acid.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of fluorescein, each with distinct fluorescence properties.
Scientific Research Applications
2’,4’,5’-Triiodofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Utilized in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Applied in the manufacturing of dyes and pigments, as well as in the development of fluorescent materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Triiodofluorescein is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various imaging and diagnostic techniques to visualize and track biological and chemical processes.
Molecular Targets and Pathways: In biological applications, 2’,4’,5’-Triiodofluorescein targets cellular structures and molecules, allowing researchers to study cellular functions and interactions. The pathways involved include the absorption and emission of light, which are fundamental to fluorescence-based techniques.
Comparison with Similar Compounds
2’,4’,7’-Triiodofluorescein: Another iodinated derivative of fluorescein with iodine atoms at the 2’, 4’, and 7’ positions.
Erythrosine: A tetraiodinated fluorescein derivative used as a food dye and in medical imaging.
Rose Bengal: A related compound with both iodine and chlorine substitutions, used in diagnostic tests and as a photosensitizer in photodynamic therapy.
Uniqueness: 2’,4’,5’-Triiodofluorescein is unique due to its specific iodination pattern, which imparts distinct fluorescence properties. This makes it particularly useful in applications requiring precise and stable fluorescence signals.
Properties
IUPAC Name |
3',6'-dihydroxy-2',4',5'-triiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9I3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKITFDPOSWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C(C(=C(C=C35)I)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9I3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56254-06-9 |
Source
|
Record name | 2',4',5'-Triiodofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056254069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4',5'-TRIIODOFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63PY2PX1QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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